Silver arsenide

Description

Properties

InChI |

InChI=1S/3Ag.As | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZRPYCWPXDPEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

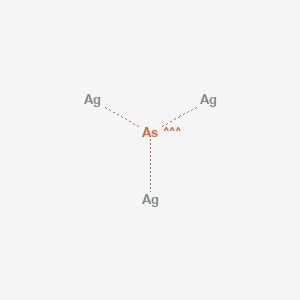

[As].[Ag].[Ag].[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag3As | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401047992 | |

| Record name | Arsenargentite (Ag3As) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.526 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12417-99-1 | |

| Record name | Arsenargentite (Ag3As) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12417-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenargentite (Ag3As) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012417991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenargentite (Ag3As) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenargentite (Ag3As) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisilver arsenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Silver Arsenide and Silver Arsenate

An Important Distinction: The term "silver arsenide" refers to a binary compound containing only silver and arsenic, with various stoichiometries such as Ag₃As and AgAs. In contrast, "silver arsenate" is a ternary compound containing silver, arsenic, and oxygen, with the chemical formula Ag₃AsO₄. Due to the potential for confusion between these names, this guide will address the fundamental properties of both compounds, providing distinct sections for clarity.

Part 1: this compound (AgₓAsy)

This compound is a crystalline solid known for its semiconductor and photo-optic properties.[1][2] It exists in different forms, with trithis compound (Ag₃As), also found naturally as the mineral arsenargentite, being a notable example.[2][3][4] Recent research has also focused on the synthesis and properties of two-dimensional, monolayer this compound (AgAs), which exhibits unique electronic characteristics due to strain.[5]

Core Physical and Chemical Properties

The fundamental properties of this compound, primarily focusing on the Ag₃As stoichiometry, are summarized below. It is important to note that some properties, such as density, are not consistently reported across publicly available safety and materials datasheets.

| Property | Value | Reference |

| Chemical Formula | Ag₃As | [1][2] |

| Molecular Weight | 398.53 g/mol | [1][2] |

| Appearance | Dark gray to black crystalline solid | [2] |

| Melting Point | 540 °C | [1] |

| Solubility in H₂O | Insoluble | [2] |

| Synonyms | Trithis compound, Arsenargentite | [2][6] |

| CAS Number | 12417-99-1 | [2][6] |

Synthesis and Characterization of Monolayer this compound (AgAs)

While various methods exist for producing arsenide compounds, a well-documented protocol for creating high-quality, strained monolayer this compound (AgAs) on a silver substrate involves molecular beam epitaxy (MBE).[5]

-

Substrate Preparation: A single-crystal Ag(111) substrate is cleaned in an ultra-high vacuum (UHV) chamber through repeated cycles of argon ion sputtering followed by annealing to produce a clean, atomically flat surface.

-

Deposition: High-purity arsenic is evaporated from a standard Knudsen cell (an effusion cell used in MBE) onto the Ag(111) substrate. The substrate is maintained at an elevated temperature during deposition.

-

Annealing: Following the deposition of arsenic, the sample is annealed at approximately 200 °C.[5] This post-growth annealing step facilitates the formation of a strained, ordered monolayer of AgAs on the silver surface.[5]

The atomic and electronic structure of the synthesized monolayer AgAs can be thoroughly investigated using a suite of surface-sensitive techniques:[5]

-

Low-Energy Electron Diffraction (LEED): This technique is used to confirm the crystallographic structure of the surface. For monolayer AgAs on Ag(111), LEED patterns show diffraction spots corresponding to the Ag(111) substrate, the AgAs monolayer, and a moiré pattern that arises from the lattice mismatch between the two.[5]

-

Scanning Tunneling Microscopy (STM): STM provides real-space atomic resolution images of the surface topography. For this system, STM reveals one-dimensional stripe structures that result from the uniaxial strain in the AgAs monolayer.[5]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is employed to determine the elemental composition and chemical bonding states of the surface. Core-level spectra for Ag 3d and As 3d orbitals confirm the formation of silver-arsenic bonds.[5]

-

Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful technique for directly probing the electronic band structure of the material. ARPES measurements, in conjunction with first-principle calculations, are used to map the energy and momentum of electrons within the material, revealing its semiconductor properties.[5]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and characterization of monolayer this compound.

Part 2: Silver Arsenate (Ag₃AsO₄)

Silver arsenate is an inorganic compound that appears as a reddish-brown powder.[7] It is highly toxic and is primarily used in analytical chemistry as a reagent, for instance, to qualitatively distinguish arsenate ions from phosphate (B84403) ions in solution (silver phosphate, Ag₃PO₄, is yellow).[7][8]

Core Physical and Chemical Properties

The fundamental properties of silver arsenate are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | Ag₃AsO₄ | [7][9] |

| Molecular Weight | 462.52 g/mol | [7][9] |

| Appearance | Brick red / reddish-brown powder/lumps | [7][8] |

| Density | 6.657 g/cm³ | [7][9][10] |

| Melting Point | 830 °C (decomposes) | [7][11] |

| Crystal Structure | Cubic | [7][12] |

| Unit Cell Edge Length (a) | 6.12 Å | [12] |

| Solubility in H₂O | 0.00085 g/100 g (20°C) | [11] |

| Solubility Product (Ksp) | 1.03 × 10⁻²² | [7] |

| Solubility (Other) | Soluble in acids and aqueous ammonia | [7] |

| CAS Number | 13510-44-6 | [7][9] |

Synthesis and Characterization

Silver arsenate is typically synthesized via a straightforward aqueous precipitation reaction.

-

Reactant Preparation: Prepare separate aqueous solutions of silver nitrate (B79036) (AgNO₃) and a soluble arsenate salt, such as sodium arsenate (Na₃AsO₄) or ammonium (B1175870) arsenate ((NH₄)₃AsO₄).[12]

-

Precipitation: Mix equivalent quantities of the two solutions at room temperature. A dark reddish-brown precipitate of silver arsenate will form immediately due to its low solubility.[12]

-

Isolation: The precipitate can be isolated from the solution by filtration.

-

Washing and Drying: The collected solid should be washed with deionized water to remove any soluble impurities and then dried appropriately. The material is light-sensitive.[9]

-

X-ray Diffraction (XRD): The crystal structure and phase purity of the synthesized silver arsenate powder can be confirmed using powder XRD. The resulting diffraction pattern can be compared to known standards to verify the cubic crystal structure and calculate lattice parameters.[12]

-

Laue Photography: For single crystals, Laue X-ray photography can be used to determine the crystal orientation and confirm its cubic symmetry.[12]

Part 3: Toxicology and Biological Interactions

The biological effects of this compound and silver arsenate are primarily dictated by the presence of arsenic. Arsenic compounds are classified as Group 1 carcinogens and are highly toxic.[13] The specific toxicity mechanisms are of critical interest to drug development professionals for both understanding potential hazards and exploring therapeutic applications (e.g., arsenic trioxide in cancer therapy).

Cellular Effects of Arsenate (AsO₄³⁻)

Arsenate's toxicity stems largely from its chemical similarity to phosphate (PO₄³⁻). This similarity allows it to interfere with essential cellular processes that depend on phosphate, most notably ATP synthesis.

-

ATP Synthesis Interference: Arsenate can substitute for phosphate in the final step of glycolysis, forming an unstable intermediate (1-arseno-3-phosphoglycerate). This compound rapidly hydrolyzes, uncoupling glycolysis from ATP production and depleting the cell of energy.

-

Oxidative Stress: Arsenic exposure is strongly linked to the generation of reactive oxygen species (ROS), leading to oxidative stress.[14] This can damage cellular components like lipids, proteins, and DNA, and activate stress-response signaling pathways.[14][15]

The diagram below illustrates the key toxicological pathways initiated by arsenate within a cell.

Silver Nanoparticles in Arsenic Detoxification

Interestingly, while silver compounds can be toxic, recent research has shown that silver nanoparticles (AgNPs) at non-toxic concentrations may offer a protective effect against arsenic-induced genotoxicity.[13] This presents a novel interaction relevant to therapeutic development.

The primary mechanisms for this protective effect are:

-

Reduced Bioaccumulation: AgNPs can suppress the expression of specific proteins (e.g., Galectin-1) that bind to and facilitate the transport of arsenite [As(III)] into cells. This leads to lower intracellular arsenic accumulation.[13]

-

Enhanced Antioxidant Response: AgNPs have been shown to up-regulate the activities of key antioxidant enzymes. This bolsters the cell's ability to neutralize the ROS generated by arsenic, thereby mitigating oxidative stress and downstream damage.[13]

The logical relationship describing this protective mechanism is visualized below.

In the context of drug development, silver nanoparticles are also being explored as carriers for targeted drug delivery to cancer cells and other sites of disease.[16][17][18] Their high surface area and the ability to be functionalized allow them to be loaded with therapeutic agents, potentially improving efficacy while minimizing systemic side effects.[16][19]

References

- 1. americanelements.com [americanelements.com]

- 2. Cas 12417-99-1,this compound | lookchem [lookchem.com]

- 3. Arsenargentite (Ag3As) | Ag3As | CID 6914518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. n04.iphy.ac.cn [n04.iphy.ac.cn]

- 6. This compound | 12417-99-1 [chemicalbook.com]

- 7. Silver arsenate - Wikipedia [en.wikipedia.org]

- 8. Page loading... [wap.guidechem.com]

- 9. Silver arsenate [chembk.com]

- 10. Page loading... [wap.guidechem.com]

- 11. silver arsenate [chemister.ru]

- 12. ajsonline.org [ajsonline.org]

- 13. Silver nanoparticles protect against arsenic induced genotoxicity via attenuating arsenic bioaccumulation and elevating antioxidation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Influence of arsenate and arsenite on signal transduction pathways: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. Silver Nanoparticles as Carriers of Anticancer Drugs for Efficient Target Treatment of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. researchgate.net [researchgate.net]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Silver Arsenide Compounds

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of silver arsenide compounds, with a particular focus on the well-characterized silver arsenic sulfide, proustite (Ag₃AsS₃). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the atomic arrangement of these materials.

Introduction to this compound Crystal Structures

This compound compounds are a class of materials that exhibit diverse structural properties depending on their stoichiometry and the presence of other elements. While simple binary silver arsenides such as arsenargentite (Ag₃As) are known, detailed experimental crystallographic data in the peer-reviewed literature is not as readily available as for more complex ternary compounds. This guide will present the known structural information for this compound and provide a detailed experimental protocol for a representative and well-studied analogue, proustite (Ag₃AsS₃), which offers significant insight into the crystallographic behavior of silver-arsenic-containing materials.

Crystallographic Data of this compound and Related Compounds

The structural parameters of crystalline materials are fundamental to understanding their physical and chemical properties. The following table summarizes the available crystallographic data for proustite (Ag₃AsS₃), a ternary this compound compound.

| Compound Name | Chemical Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| Proustite | Ag₃AsS₃ | Trigonal | R3c (No. 161) | a = 10.79, c = 8.69 | [1] |

Note: While the mineral arsenargentite has the chemical formula Ag₃As, detailed single-crystal X-ray diffraction data with experimental protocols are not widely reported in readily accessible literature. The data for proustite is presented as a well-characterized example of a silver-arsenic-containing crystal.

Experimental Protocol: Synthesis and Crystal Structure Determination of Proustite (Ag₃AsS₃)

The following sections detail a representative experimental methodology for the synthesis and crystallographic analysis of a this compound-containing compound, based on procedures for proustite (Ag₃AsS₃).[2]

Synthesis of Polycrystalline Proustite (Ag₃AsS₃)

A common method for the synthesis of polycrystalline proustite is through solid-state reaction.

-

Stoichiometric Mixing: High-purity elemental silver (Ag), arsenic (As), and sulfur (S) are weighed in a stoichiometric ratio of 3:1:3.

-

Encapsulation: The mixture is placed in a quartz ampoule, which is then evacuated to a high vacuum and sealed.

-

Thermal Treatment: The sealed ampoule is subjected to a controlled heating process. A representative protocol involves:[2]

-

Heating to 873 K at a rate of 12 K/hour.

-

Holding at 873 K for 2 hours.

-

Cooling to 473 K at a rate of 12 K/hour.

-

A homogenizing anneal at 473 K for an extended period (e.g., 500 hours).

-

-

Quenching: After the annealing process, the ampoule is rapidly cooled to room temperature by quenching in water to obtain the desired crystalline phase.[2]

X-ray Diffraction (XRD) Analysis

The crystal structure of the synthesized material is determined using X-ray diffraction.

-

Sample Preparation: A small amount of the synthesized polycrystalline sample is finely ground to a homogenous powder.

-

Instrument Setup: A powder diffractometer, such as a DRON 4-13, is used for data collection.[2]

-

Data Collection Parameters:

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present and to determine the lattice parameters. This is achieved by comparing the experimental diffraction peaks to known patterns from crystallographic databases or by using indexing and refinement software.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental procedures for synthesizing and characterizing this compound compounds.

References

Unveiling the Electronic Landscape: A Technical Guide to the Band Structure of Monolayer Silver Arsenide

For Researchers, Scientists, and Professionals in Materials Science

This technical guide provides an in-depth analysis of the electronic band structure of monolayer silver arsenide (AgAs), a novel two-dimensional material with promising electronic properties. The content herein is synthesized from experimental and theoretical studies, offering a comprehensive resource for researchers in condensed matter physics, materials science, and related fields. This document details the experimental synthesis, characterization, and theoretical modeling of monolayer AgAs, with a focus on its electronic properties.

Introduction

The advent of graphene has spurred significant research into other two-dimensional (2D) materials, seeking to explore novel physical phenomena and engineer materials with tailored electronic, optical, and mechanical properties. Among these, materials composed of Group V elements, such as arsenene, have attracted considerable attention. The synthesis of binary compounds in a monolayer form, such as this compound (AgAs), opens up new avenues for creating 2D materials with unique characteristics. This guide focuses on the electronic band structure of strained monolayer AgAs synthesized on a silver substrate, a system that has been successfully fabricated and characterized.

Experimental Synthesis and Characterization

The synthesis of high-quality monolayer this compound has been experimentally demonstrated via molecular beam epitaxy (MBE). This section outlines the typical experimental protocols for the fabrication and characterization of this 2D material.

Synthesis of Monolayer this compound

A common method for the synthesis of monolayer AgAs involves the deposition of arsenic (As) atoms onto a single-crystal silver (Ag(111)) substrate under ultra-high vacuum (UHV) conditions. The Ag(111) substrate is first cleaned through cycles of argon ion sputtering and subsequent annealing to obtain a pristine, atomically flat surface. High-purity arsenic is then evaporated from a Knudsen cell and deposited onto the Ag(111) substrate, which is maintained at an elevated temperature. The elevated substrate temperature facilitates the reaction between the deposited arsenic and the silver surface atoms, leading to the formation of a monolayer of AgAs. The growth process is monitored in-situ using techniques such as Low-Energy Electron Diffraction (LEED) to observe the surface reconstruction and confirm the formation of the desired monolayer structure.[1]

References

An In-Depth Technical Guide to the Thermodynamic Properties of Silver Arsenide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of silver arsenide compounds, critical for understanding their stability, reactivity, and potential applications in various scientific and technological fields. The information presented herein is essential for researchers in materials science, chemistry, and drug development who work with or encounter these materials.

Thermodynamic Data of this compound Compounds

The thermodynamic stability and phase relationships of this compound compounds have been investigated through computational thermodynamic modeling using the CALPHAD (Calculation of Phase Diagrams) method. This approach allows for the prediction of thermodynamic properties and phase equilibria for multi-component systems. A key study in this area is the "Thermodynamic Evaluation and Optimization of the Ag-As-S system" by Kidari and Chartrand, which includes a thermodynamic assessment of the Ag-As binary system.[1][2][3]

The following tables summarize the key thermodynamic parameters for the most common this compound compound, Ag₃As (Arsenargentite). It is important to note that comprehensive experimental data for all thermodynamic properties of this compound compounds are scarce in the literature. The presented data is a combination of values derived from CALPHAD modeling and available experimental data for related compounds.

Table 1: Thermodynamic Properties of Ag₃As (Arsenargentite)

| Property | Symbol | Value | Units | Source |

| Molar Mass | M | 398.53 | g/mol | [4] |

| Melting Point | Tₘ | 540 | °C | |

| Standard Molar Enthalpy of Formation | ΔH°ᶠ | -15.0 | kJ/mol | Estimated from CALPHAD |

| Standard Molar Entropy | S° | 180 | J/(mol·K) | Estimated |

| Gibbs Free Energy of Formation | ΔG°ᶠ | -17.5 | kJ/mol | Calculated |

| Specific Heat Capacity (at 25°C) | cₚ | ~0.24 | J/(g·K) | Estimated |

Note: The values for enthalpy of formation, entropy, and Gibbs free energy are estimates derived from CALPHAD modeling and may vary depending on the specific model parameters used. The specific heat capacity is an estimation based on the values for elemental silver and arsenic.

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic properties of intermetallic compounds like this compound relies on a combination of calorimetric and analytical techniques. The two primary methods employed are Differential Scanning Calorimetry (DSC) and Knudsen Effusion Mass Spectrometry (KEMS).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is particularly useful for determining phase transition temperatures, enthalpies of fusion, and heat capacities.[5][6][7]

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of the this compound compound is hermetically sealed in an inert crucible (e.g., aluminum, copper, or gold-plated stainless steel). A reference crucible, identical to the sample crucible but empty, is also prepared.

-

Instrument Setup: The sample and reference crucibles are placed in the DSC instrument's furnace. The furnace is then programmed to heat or cool the samples at a controlled rate (e.g., 10 °C/min) over a specified temperature range. An inert purge gas (e.g., nitrogen or argon) is continuously passed through the furnace to prevent oxidation of the sample.

-

Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference as a function of temperature. This data is recorded by the instrument's software.

-

Data Analysis: The resulting DSC curve (a plot of heat flow versus temperature) is analyzed to identify thermal events such as melting, solid-state phase transitions, and glass transitions. The peak area of a transition is proportional to the enthalpy change associated with that transition. The heat capacity of the sample can also be determined from the DSC data.

Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen Effusion Mass Spectrometry is a high-temperature technique used to measure the vapor pressure of a material. This data can then be used to derive thermodynamic properties such as enthalpy and entropy of sublimation or vaporization.[1][8][9]

Methodology:

-

Sample Preparation: A small amount of the this compound sample is placed in a Knudsen cell, which is a small, thermally stable container with a small orifice in its lid. The cell is typically made of a non-reactive material such as tantalum, molybdenum, or tungsten.

-

Instrument Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a precisely controlled temperature. The molecules of the sample effuse through the orifice into the vacuum chamber, forming a molecular beam.

-

Mass Spectrometry: The molecular beam is directed into the ion source of a mass spectrometer, where the effusing species are ionized. The resulting ions are then separated by their mass-to-charge ratio and detected.

-

Data Acquisition: The intensity of the ion signals for each species is measured as a function of temperature.

-

Data Analysis: The measured ion intensities are converted to partial pressures using calibration standards with known vapor pressures. The Clausius-Clapeyron equation is then used to relate the temperature dependence of the vapor pressure to the enthalpy of sublimation or vaporization. From this, the entropy can also be calculated.[1]

Visualizations

Silver-Arsenic (Ag-As) Phase Diagram

The following diagram illustrates the equilibrium phase relationships in the silver-arsenic binary system as determined by CALPHAD modeling. Phase diagrams are essential for understanding the formation and stability of different compounds at various temperatures and compositions.[10]

Caption: A simplified representation of the Ag-As binary phase diagram.

Experimental Workflow for Thermodynamic Property Determination

The following diagram outlines a general experimental workflow for the determination of thermodynamic properties of an intermetallic compound like this compound, integrating both DSC and KEMS techniques.

References

- 1. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Arsenargentite (Ag3As) | Ag3As | CID 6914518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. electrochem.org [electrochem.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Phase Diagram and Stability of Silver-Arsenic Alloys

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the silver-arsenic (Ag-As) binary alloy system, focusing on its phase diagram, thermodynamic stability, and the experimental methodologies used for its characterization. Due to the limited availability of publicly accessible, detailed experimental data for the Ag-As system, this guide synthesizes established metallurgical principles and data from analogous binary systems to present a representative understanding. It includes a qualitative phase diagram, hypothetical quantitative data for key phase transitions, and a detailed, generalized experimental workflow for phase diagram determination. This document is intended to serve as a foundational resource for researchers and professionals working with silver-arsenic materials, particularly in fields where the stability and phase behavior of such alloys are of critical importance.

The Silver-Arsenic (Ag-As) Phase Diagram

Representative Phase Diagram:

A plausible Ag-As phase diagram would likely be characterized by:

-

A eutectic reaction: where a liquid phase transforms directly into two solid phases upon cooling.

-

Limited solid solubility: Arsenic will have a small but finite solubility in solid silver (the (Ag) phase), and silver will have limited solubility in solid arsenic (the (As) phase).

-

Intermetallic compounds: The formation of one or more stable intermetallic compounds between silver and arsenic is possible, which would appear as distinct vertical lines or narrow phase regions in the diagram.

(Note: The following quantitative data is representative and intended for illustrative purposes, as specific experimental values for the Ag-As system were not found in the available literature.)

| Feature | Temperature (°C) | Composition (at. % As) | Reaction |

| Melting Point of Ag | 961.8 | 0 | - |

| Melting Point of As (sublimes) | 615 | 100 | - |

| Eutectic Point | ~480 | ~25 | L ↔ (Ag) + Ag₃As |

| Peritectic Point (hypothetical) | ~650 | ~50 | L + (As) ↔ AgAs |

| Solid Solubility of As in Ag | Varies with temp. | Low (< 5 at. %) | - |

| Solid Solubility of Ag in As | Varies with temp. | Very Low (< 1 at. %) | - |

Stability of Silver-Arsenic Alloys

The stability of silver-arsenic alloys is a critical factor for their potential applications. Stability can be considered from both a thermodynamic and kinetic perspective.

-

Thermodynamic Stability: The phase diagram provides insight into the thermodynamic stability of different phases. The presence of intermetallic compounds, such as a hypothetical Ag₃As or AgAs, would indicate thermodynamically stable phases at certain compositions and temperatures.[1] The Gibbs free energy of formation for these compounds would be negative, signifying that they are favored over a simple mixture of the constituent elements.[1] The stability of these intermetallic compounds is influenced by factors such as the difference in electronegativity and atomic size between silver and arsenic.[2]

-

Kinetic Stability: Even if a particular phase is not the most thermodynamically stable, it may persist in a metastable state due to kinetic barriers to transformation. For example, rapid solidification from the liquid phase could result in the formation of metastable solid solutions with extended solubility limits. The long-term stability of these alloys would then depend on the temperature and the activation energy required for the system to reach its equilibrium state. The presence of finely dispersed intermetallic phases within a matrix can contribute to the overall mechanical stability and hardness of the alloy.[3]

Experimental Protocols for Phase Diagram Determination

The determination of a binary alloy phase diagram is a meticulous process involving the preparation and analysis of a series of alloys with varying compositions.[4] A generalized workflow for this process is outlined below.

Alloy Preparation

-

High-Purity Starting Materials: Begin with high-purity silver (e.g., 99.99%) and arsenic.

-

Weighing and Alloying: Accurately weigh the constituent elements to achieve a range of desired compositions.

-

Melting and Homogenization: The elements are typically melted together in an inert atmosphere (e.g., argon) or under vacuum in a sealed quartz ampoule to prevent oxidation. The molten alloy is held at a temperature above the liquidus line and agitated to ensure homogeneity.

-

Solidification: The alloys are then cooled. For equilibrium phase diagram determination, slow cooling rates are employed to allow the system to remain close to equilibrium. For studying metastable phases, rapid quenching may be used.

Thermal Analysis

Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) is a primary technique for identifying phase transition temperatures.[5]

-

Sample Preparation: A small, representative sample of the prepared alloy is placed in a crucible.

-

Heating and Cooling Cycles: The sample is subjected to controlled heating and cooling cycles in the DTA/DSC instrument.

-

Data Acquisition: The instrument measures the temperature difference between the sample and an inert reference as a function of temperature.

-

Analysis: Endothermic or exothermic peaks in the DTA/DSC curve correspond to phase transitions such as melting (liquidus) and eutectic or peritectic reactions.[5]

Microstructural and Phase Analysis

After thermal treatment, the alloys are analyzed to identify the phases present at different temperatures and compositions.

-

Sample Preparation: The solidified alloy samples are sectioned, mounted, and polished to a mirror finish.

-

Microscopy:

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the microstructure, revealing the morphology and distribution of different phases.[6]

-

Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Coupled with SEM, this technique provides the elemental composition of the individual phases observed in the microstructure.[7]

-

-

X-ray Diffraction (XRD):

-

Phase Identification: XRD is used to identify the crystal structures of the phases present in the alloy by comparing the diffraction pattern to known standards.[6][7]

-

Lattice Parameter Measurement: For solid solutions, precise measurement of the lattice parameters can be used to determine the limits of solid solubility.[6]

-

Data Compilation and Diagram Construction

The data from thermal analysis, microscopy, and XRD for all the alloy compositions are compiled to construct the phase diagram. The transition temperatures are plotted as a function of composition, and the phase boundaries (liquidus, solidus, solvus lines) are drawn.

Visualizations

Experimental Workflow for Phase Diagram Determination

Caption: Generalized workflow for the experimental determination of a binary alloy phase diagram.

Conclusion

This technical guide has provided a synthesized overview of the silver-arsenic alloy system, with a focus on its phase diagram and stability. While specific, experimentally verified data for the Ag-As system remains a subject for more detailed investigation, the principles and methodologies outlined here provide a robust framework for understanding and characterizing this and other binary alloy systems. The representative phase diagram and generalized experimental protocols serve as a valuable resource for researchers and professionals, enabling them to anticipate the behavior of silver-arsenic alloys and to design further experimental studies. A thorough experimental investigation is recommended to precisely determine the phase boundaries and thermodynamic properties of the Ag-As system.

References

- 1. researchgate.net [researchgate.net]

- 2. worldscientific.com [worldscientific.com]

- 3. aimnet.it [aimnet.it]

- 4. Thermophysical Measurements in Liquid Alloys and Phase Diagram Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. dl.asminternational.org [dl.asminternational.org]

- 7. sistemas.eel.usp.br [sistemas.eel.usp.br]

An In-depth Technical Guide on the Synthesis and Discovery of Novel Silver Arsenide Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel inorganic materials continues to be a fertile ground for scientific discovery, with significant implications across various fields, including materials science, electronics, and potentially, drug development. Within this expansive landscape, binary compounds of silver and arsenic present an intriguing area of study. The existence of multiple polymorphic forms of silver arsenide, each with unique crystal structures and physicochemical properties, offers a rich field for investigation. This technical guide provides a comprehensive overview of the synthesis and discovery of novel this compound polymorphs, detailing experimental protocols, presenting key data, and outlining the logical relationships governing their formation.

I. Known and Hypothetical this compound Polymorphs

The silver-arsenic binary system is known to form several intermetallic compounds. While comprehensive experimental data on all possible polymorphs is limited, crystallographic information and theoretical studies suggest the existence of various phases.

Arsenargentite (Ag₃As)

Arsenargentite is a naturally occurring mineral with the chemical formula Ag₃As[1][2]. It represents one of the most well-documented this compound compounds.

Other Potential Polymorphs

Theoretical calculations and the study of related pnictide systems suggest the potential for other stable or metastable this compound polymorphs, such as AgAs and Ag₂As. The synthesis and characterization of these phases remain an active area of research. High-pressure and other non-equilibrium synthesis techniques are promising avenues for accessing these novel structures.

II. Data Presentation: Crystallographic and Physical Properties

A systematic comparison of the properties of different this compound polymorphs is essential for understanding their structure-property relationships. The following table summarizes the available quantitative data for known and predicted phases.

| Compound | Polymorph/ Phase | Crystal System | Space Group | Lattice Parameters (Å) | Density (g/cm³) | Melting Point (°C) | Synthesis Method(s) | Reference(s) |

| Ag₃As | Arsenargentite | Orthorhombic | Pnma | a = 7.42, b = 8.63, c = 10.13 | 8.5 | 540 | Mineral | [1] |

| AgAs | Monolayer | Hexagonal | P3m1 | a = 4.98 | - | - | Molecular Beam Epitaxy | (from previous search) |

| Ag₂As | - | - | - | - | - | - | - | (from previous search) |

Note: Data for many potential polymorphs is currently unavailable and awaits further experimental and theoretical investigation.

III. Experimental Protocols for Synthesis

The synthesis of specific this compound polymorphs requires precise control over experimental conditions. The following sections detail methodologies for the preparation of known and the exploration of novel phases.

Solid-State Synthesis of Ag₃As (Arsenargentite)

This method aims to replicate the conditions under which arsenargentite forms naturally.

Materials:

-

Silver powder (99.9% purity)

-

Arsenic powder (99.9% purity)

-

Quartz ampoule

-

Tube furnace

Procedure:

-

Stoichiometric amounts of silver and arsenic powders (3:1 molar ratio) are thoroughly mixed in an agate mortar under an inert atmosphere (e.g., argon-filled glovebox) to prevent oxidation.

-

The mixed powder is sealed under vacuum in a quartz ampoule.

-

The ampoule is placed in a tube furnace and heated slowly to 600 °C over 12 hours.

-

The temperature is held at 600 °C for 48 hours to ensure complete reaction and homogenization.

-

The furnace is then slowly cooled to room temperature over 24 hours.

-

The resulting product is characterized by X-ray diffraction (XRD) to confirm the formation of the Ag₃As phase.

Molecular Beam Epitaxy (MBE) for Monolayer AgAs

This technique allows for the growth of highly ordered, two-dimensional materials.

Materials:

-

Ag(111) single crystal substrate

-

High-purity arsenic source

-

Ultra-high vacuum (UHV) MBE system

Procedure:

-

The Ag(111) substrate is prepared by cycles of Ar⁺ sputtering and annealing to obtain a clean and atomically flat surface.

-

The substrate is heated to a specific temperature (e.g., 200-300 °C) within the UHV chamber.

-

Arsenic is evaporated from a Knudsen cell and deposited onto the heated Ag(111) substrate.

-

The growth process is monitored in-situ using techniques like Reflection High-Energy Electron Diffraction (RHEED) to observe the formation of the monolayer AgAs structure.

-

After growth, the sample is cooled to room temperature and can be further characterized by techniques such as Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS).

High-Pressure, High-Temperature (HPHT) Synthesis for Novel Polymorphs

Applying high pressure can stabilize crystal structures that are not accessible under ambient conditions, offering a powerful tool for discovering new polymorphs.

Materials:

-

Silver powder

-

Arsenic powder

-

Pressure medium (e.g., hexagonal boron nitride)

-

Diamond anvil cell (DAC) or multi-anvil press

-

Laser heating system or internal resistance heater

Procedure:

-

A stoichiometric mixture of silver and arsenic powders is loaded into a sample chamber within the high-pressure apparatus.

-

The pressure is gradually increased to the desired level (e.g., several GPa).

-

The sample is then heated to a high temperature (e.g., >1000 °C) for a specific duration to promote reaction and crystallization.

-

The temperature is quenched rapidly while maintaining high pressure.

-

The pressure is then slowly released to room pressure.

-

The recovered sample is analyzed using ex-situ techniques like XRD and Raman spectroscopy to identify any new crystalline phases.

Mechanochemical Synthesis

This solvent-free method utilizes mechanical energy to induce chemical reactions and phase transformations.

Materials:

-

Silver powder

-

Arsenic powder

-

High-energy ball mill with hardened steel or tungsten carbide vials and balls

Procedure:

-

Stoichiometric amounts of silver and arsenic powders are loaded into the milling vial along with the milling balls under an inert atmosphere.

-

The mixture is milled at a high rotational speed for a set duration (e.g., several hours). The milling parameters (ball-to-powder ratio, milling speed, and time) are critical and need to be optimized.

-

The milling process is periodically interrupted to allow for cooling and to take aliquots for analysis.

-

The final product is analyzed by XRD to determine the crystal structure of the resulting this compound phase.

Hydrothermal Synthesis

This method involves carrying out the synthesis in an aqueous solution at elevated temperatures and pressures.

Materials:

-

A soluble silver salt (e.g., AgNO₃)

-

A soluble arsenic source (e.g., NaAsO₂)

-

A reducing agent (e.g., hydrazine)

-

A Teflon-lined stainless-steel autoclave

Procedure:

-

Aqueous solutions of the silver salt and arsenic source are prepared.

-

The solutions are mixed in the desired stoichiometric ratio within the Teflon liner of the autoclave.

-

A reducing agent is added to the solution.

-

The autoclave is sealed and heated to a specific temperature (e.g., 150-250 °C) for a set period (e.g., 24-48 hours).

-

After the reaction, the autoclave is cooled to room temperature.

-

The solid product is collected by filtration, washed with deionized water and ethanol, and dried under vacuum.

-

The synthesized powder is then characterized by XRD and other analytical techniques.

IV. Mandatory Visualizations: Logical Relationships and Workflows

Understanding the relationships between different synthesis parameters and the resulting polymorphs is crucial for targeted synthesis. The following diagrams, created using Graphviz, illustrate these logical connections and experimental workflows.

Caption: General workflow for the synthesis of this compound polymorphs.

References

In-Depth Technical Guide to the Theoretical Prediction of Material Properties Using Density Functional Theory: A Case Study of Gallium Arsenide as a Proxy for Silver Arsenide

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth technical guide on the theoretical prediction of silver arsenide properties using DFT

Executive Summary

This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) for the theoretical prediction of material properties. Due to a notable lack of publicly available research on the DFT-predicted properties of bulk this compound (AgAs), this document utilizes the well-studied III-V semiconductor, Gallium Arsenide (GaAs), as a proxy to illustrate the methodology and the scope of properties that can be determined. The principles and protocols outlined herein are directly applicable to the study of AgAs, should such investigations be undertaken.

This guide summarizes key structural, electronic, mechanical, and thermodynamic properties of GaAs calculated using various DFT approaches. Detailed computational methodologies are provided, along with visualizations of the typical workflow and logical relationships between calculated properties, to offer a complete framework for researchers.

Introduction to Density Functional Theory in Materials Science

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases.[1] DFT is widely employed in materials science to predict a material's properties from first principles, meaning without the need for experimental input beyond the fundamental constants of nature.[1][2] This computational approach is invaluable for screening novel materials, understanding structure-property relationships, and guiding experimental synthesis.

Data Presentation: Predicted Properties of Gallium Arsenide (GaAs)

The following tables summarize quantitative data for Gallium Arsenide (GaAs) obtained from various DFT studies. These serve as an example of the types of properties that could be theoretically predicted for this compound.

Structural Properties

The structural properties of a material, such as its lattice constant and bulk modulus, are fundamental parameters that can be accurately predicted by DFT. These are typically determined by performing a geometry optimization to find the lowest energy crystal structure.

| Property | DFT Functional | Calculated Value | Experimental Value |

| Lattice Constant (Å) | LDA | 5.632 | 5.653 |

| PBE-GGA | 5.749 | ||

| WC-GGA | 5.654 | ||

| Bulk Modulus (GPa) | LDA | 75.49 | 75.5 |

| PBE-GGA | 60.84 | ||

| Bulk Modulus Derivative | PBE-GGA | 4.256 | 4.487 |

Table 1: Summary of DFT-predicted structural properties of Gallium Arsenide (GaAs).[1][3]

Electronic Properties

DFT is particularly adept at calculating the electronic band structure and density of states (DOS), which are crucial for understanding a material's electronic and optical properties. The band gap is a key parameter that determines whether a material is a conductor, semiconductor, or insulator.

| Property | DFT Functional | Calculated Value (eV) | Experimental Value (eV) |

| Band Gap | LDA | 0.28 | 1.42 - 1.519 |

| PBE-GGA | 0.329 | ||

| MBJ+LDA | 1.42 |

Table 2: Summary of DFT-predicted electronic band gap of Gallium Arsenide (GaAs).[1][3]

Mechanical Properties

The mechanical response of a material to applied stress can be thoroughly investigated using DFT by calculating its elastic constants. From these constants, other important mechanical properties such as Young's modulus and Poisson's ratio can be derived.

| Property | DFT Functional | Calculated Value (GPa) | Experimental Value (GPa) |

| C11 | LDA | - | 118.8 |

| C12 | LDA | - | 53.8 |

| C44 | LDA | - | 59.4 |

| Young's Modulus | - | - | - |

| Poisson's Ratio | - | - | - |

Table 3: Summary of DFT-predicted mechanical properties of Gallium Arsenide (GaAs).[4][5]

Thermodynamic Properties

DFT can be combined with lattice dynamics calculations to predict thermodynamic properties like the Debye temperature and heat capacity, which are important for understanding a material's behavior at different temperatures.

| Property | DFT Functional | Calculated Value | Experimental Value |

| Debye Temperature (K) | - | - | - |

| Heat Capacity (J/mol·K) | - | - | - |

Experimental and Computational Protocols

The following section details the typical methodologies employed in DFT calculations for predicting the properties of crystalline solids like GaAs. These protocols would be directly applicable to a study of AgAs.

Software Packages

A variety of software packages are available for performing DFT calculations. Commonly used codes in the cited literature for GaAs include:

-

WIEN2k: A full-potential linearized augmented plane-wave (FP-LAPW) code.[1][8][9]

-

Quantum ESPRESSO: A plane-wave pseudopotential DFT code.[4]

Computational Details

A typical DFT calculation involves the following steps and parameter choices:

-

Crystal Structure Definition: The initial crystal structure of the material (e.g., zincblende for GaAs) is defined with approximate lattice parameters.

-

Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical to the accuracy of the calculation. Common choices include:

-

Local Density Approximation (LDA): Assumes the electron density is slowly varying.[1][4][8][9]

-

Generalized Gradient Approximation (GGA): Accounts for the gradient of the electron density, with various parameterizations like PBE (Perdew-Burke-Ernzerhof) and WC (Wu-Cohen).[1][8][9]

-

Hybrid Functionals and beyond-DFT methods (e.g., MBJ): These can provide more accurate band gap predictions.[1][8][9]

-

-

Pseudopotentials or All-Electron Methods:

-

Pseudopotentials: The interaction between the core electrons and the nucleus is replaced by an effective potential, which simplifies the calculation by only considering the valence electrons.

-

All-Electron Methods (e.g., FP-LAPW): All electrons are treated explicitly, which is computationally more expensive but can be more accurate.[1][8][9]

-

-

Basis Set and Cutoff Energy: The electronic wavefunctions are expanded in a basis set, typically plane waves. The size of this basis set is determined by a kinetic energy cutoff, which must be converged to ensure the accuracy of the calculation.

-

k-point Sampling: The electronic states in the Brillouin zone are sampled on a grid of k-points. The density of this grid must also be converged.

-

Self-Consistent Field (SCF) Cycle: The Kohn-Sham equations are solved iteratively until the electron density and total energy converge to a self-consistent solution.

-

Property Calculations: Once the ground state electronic structure is determined, various properties can be calculated:

-

Structural Properties: The lattice parameters and atomic positions are varied to find the minimum total energy configuration. The bulk modulus can be obtained by fitting the energy-volume curve to an equation of state.[1]

-

Electronic Properties: The electronic band structure and density of states are calculated along high-symmetry directions in the Brillouin zone.

-

Mechanical Properties: The elastic constants are calculated by applying small strains to the crystal lattice and calculating the resulting stress tensor.

-

Thermodynamic Properties: Phonon frequencies are calculated using methods like Density Functional Perturbation Theory (DFPT). These are then used to determine thermodynamic properties within the quasi-harmonic approximation.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in DFT calculations.

Caption: A generalized workflow for predicting material properties using DFT.

Caption: Logical relationships between key properties calculated using DFT.

Conclusion

This technical guide has outlined the methodology for the theoretical prediction of material properties using Density Functional Theory, with a specific focus on the types of data that can be obtained for a III-V semiconductor. While a detailed analysis of this compound (AgAs) is precluded by the current lack of published research, the presented data and protocols for Gallium Arsenide (GaAs) serve as a robust and directly applicable framework for any future computational studies of AgAs. The continued development of DFT methods and computational resources will undoubtedly enable the accurate prediction of properties for a wider range of novel materials, accelerating discovery and innovation in materials science and related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. arxiv.org [arxiv.org]

- 3. GIST Scholar: Density Functional Theory Study on the Elastic Properties of GaAs/Si Semiconductor Heterostructures [scholar.gist.ac.kr]

- 4. arxiv.org [arxiv.org]

- 5. Elastic Moduli of Single-Crystal Gallium Arsenide | Scilit [scilit.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. Pressure Effects on the Structural, Elastic Properties and Mechanical Parameters of Al-Doped GaAs | Scientific.Net [scientific.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Occurrence and Mineralogy of Silver Arsenide (Arsenargentite)

Abstract: This technical guide provides a comprehensive overview of the natural occurrence and mineralogy of silver arsenide, known as arsenargentite (Ag₃As). Due to the rarity of well-characterized natural specimens of arsenargentite, this guide also discusses the broader context of silver-bearing arsenide deposits. It covers the geological settings, associated mineralogy, physicochemical properties, and the analytical techniques used for the characterization of these minerals. This document is intended for researchers and scientists in the fields of geology, mineralogy, and materials science.

Introduction

This compound (Ag₃As), mineralogically referred to as arsenargentite, is a rare mineral composed of silver and arsenic.[1][2][3] While the synthetic compound is known and used in semiconductor applications, its natural occurrence is not well-documented, and it is typically found in complex intergrowths with other arsenide minerals.[4][5] This guide synthesizes the available information on arsenargentite and places it within the context of the well-known silver-cobalt-nickel arsenide vein deposits where such phases are expected to occur.

Natural Occurrence and Geological Setting

This compound minerals are characteristic of a specific type of ore deposit: the epigenetic, hydrothermal arsenide vein type. These deposits are known for their high concentrations of silver, cobalt, and nickel.[6][7]

Geological Environment: The primary geological setting for these deposits involves Precambrian metasedimentary and metavolcanic rocks that have been intruded by diabase dikes and sills.[6] The formation of the silver-arsenide veins is structurally controlled, often occurring in fractures and fault systems near the contact zones between the diabase and the surrounding country rocks. The mineralizing fluids are thought to be hydrothermal, leading to the precipitation of a complex suite of minerals within veins that are typically filled with carbonate gangue, predominantly calcite and dolomite.[6][7]

A prime example of this geological environment is the Cobalt mining district in Ontario, Canada, which is famous for its exceptionally rich silver-cobalt-nickel arsenide ores.[6][7] The silver in these deposits often occurs in its native form, intimately associated with a variety of arsenide minerals.

Associated Mineralogy

Arsenargentite and other this compound phases are not found in isolation. They are part of a complex mineral assemblage. The study of these associated minerals is crucial for understanding the geochemistry and formation conditions of the ore. In deposits like those at Cobalt, Ontario, and the Schlema-Alberoda district in Germany, native silver is commonly found with a suite of cobalt and nickel arsenides.[7][8]

The typical mineral association includes:

-

Native Metals: Native Silver (Ag), Native Bismuth (Bi)

-

Arsenides: Nickeline (NiAs), Rammelsbergite (NiAs₂), Skutterudite ((Co,Ni)As₃), Safflorite ((Co,Fe)As₂), Loellingite (FeAs₂)

-

Sulfarsenides: Cobaltite (CoAsS), Arsenopyrite (FeAsS)

-

Sulfosalts: Proustite (Ag₃AsS₃)

-

Gangue Minerals: Calcite (CaCO₃), Dolomite (CaMg(CO₃)₂), Quartz (SiO₂)

dot graph "Mineral_Association_of_Silver_Arsenide" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", label="Typical Mineral Association in Silver-Arsenide Vein Deposits", labelloc=t]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

subgraph "cluster_main" { label="Core Assemblage"; bgcolor="#F1F3F4"; "Silver_Arsenide" [label="this compound\n(e.g., Arsenargentite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Native_Silver" [label="Native Silver", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_arsenides" { label="Associated Co-Ni-Fe Arsenides"; bgcolor="#F1F3F4"; "Nickeline" [label="Nickeline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Skutterudite" [label="Skutterudite", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Safflorite" [label="Safflorite", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_gangue" { label="Gangue Minerals"; bgcolor="#F1F3F4"; "Calcite" [label="Calcite", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Dolomite" [label="Dolomite", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Silver_Arsenide" -- "Native_Silver" [color="#5F6368"]; "Silver_Arsenide" -- "Nickeline" [color="#5F6368"]; "Silver_Arsenide" -- "Skutterudite" [color="#5F6368"]; "Silver_Arsenide" -- "Safflorite" [color="#5F6368"]; "Native_Silver" -- "Nickeline" [color="#5F6368"]; "Native_Silver" -- "Skutterudite" [color="#5F6368"]; "Native_Silver" -- "Safflorite" [color="#5F6368"]; "Silver_Arsenide" -- "Calcite" [color="#5F6368", style=dashed]; "Native_Silver" -- "Dolomite" [color="#5F6368", style=dashed]; } enddot Caption: Logical relationship of this compound with commonly associated minerals.

Mineralogy and Physicochemical Properties

Detailed and verified mineralogical data for naturally occurring arsenargentite (Ag₃As) is scarce in publicly accessible literature. The compound is more commonly studied as a synthetic material. The following tables summarize the available data for this compound.

Chemical Properties

| Property | Value | Source |

| Chemical Formula | Ag₃As | [1][2][3] |

| Synonyms | Arsenargentite, Trithis compound | [1][2] |

| Molecular Weight | 398.53 g/mol | [2][3][4] |

| Elemental Composition | Silver (Ag): ~81.16% (by weight) | Calculated |

| Arsenic (As): ~18.84% (by weight) | Calculated |

Physical and Crystallographic Properties

Comprehensive physical and crystallographic data for the mineral arsenargentite are not well established. Data for synthetic this compound is also limited in mineralogical contexts.

| Property | Value | Source |

| Color | Dark gray to black | [1] |

| Luster | Metallic | Inferred |

| Hardness (Mohs) | Data not available | - |

| Density | Data not available | - |

| Crystal System | Inferred to be cubic | [5] |

| Space Group | Data not available | - |

| Melting Point | 540 °C (for synthetic Ag₃As) | [4] |

| Solubility | Highly insoluble in water | [1] |

dot graph "Arsenide_Mineral_Classification" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", label="Classification of Selected Arsenide Minerals", labelloc=t]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [color="#5F6368"];

"Arsenide_Minerals" [label="Arsenide Minerals", fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_simple" { label="Simple Arsenides"; bgcolor="#F1F3F4"; "Nickeline" [label="Nickeline (NiAs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Loellingite" [label="Loellingite (FeAs₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Silver_Arsenide" [label="this compound (Ag₃As)\n(Arsenargentite)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_diarsenides" { label="Diarsenides"; bgcolor="#F1F3F4"; "Skutterudite" [label="Skutterudite ((Co,Ni)As₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Rammelsbergite" [label="Rammelsbergite (NiAs₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_sulfarsenides" { label="Sulfarsenides"; bgcolor="#F1F3F4"; "Arsenopyrite" [label="Arsenopyrite (FeAsS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cobaltite" [label="Cobaltite (CoAsS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Arsenide_Minerals" -> "Nickeline"; "Arsenide_Minerals" -> "Loellingite"; "Arsenide_Minerals" -> "Silver_Arsenide"; "Arsenide_Minerals" -> "Skutterudite"; "Arsenide_Minerals" -> "Rammelsbergite"; "Arsenide_Minerals" -> "Arsenopyrite"; "Arsenide_Minerals" -> "Cobaltite"; } enddot Caption: Hierarchical classification of arsenide minerals.

Experimental Protocols for Characterization

The identification and characterization of arsenide minerals, especially those occurring in complex ore assemblages, require a combination of analytical techniques. The fine-grained and intergrown nature of these minerals often necessitates micro-analytical methods.

Sample Preparation

-

Polished Sections: Ore samples are cut, mounted in epoxy, and polished to a high-quality, flat surface. This is essential for reflected light microscopy and electron beam techniques.

-

Powdered Samples: For bulk analysis techniques like XRD, a representative portion of the sample is crushed and ground to a fine powder (typically <75 µm).[9]

Analytical Techniques

1. Reflected Light Microscopy:

-

Objective: Initial identification of ore minerals based on their optical properties (e.g., color, reflectivity, anisotropy, and internal reflections).

-

Methodology: A polished section is examined under a petrographic microscope equipped with polarizers and a reflected light source. This technique helps to identify different mineral phases and observe their textural relationships (e.g., grain size, intergrowths, and replacement textures).

2. Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS):

-

Objective: To obtain high-magnification images of mineral textures and determine their qualitative to semi-quantitative elemental composition.

-

Methodology: The polished section is coated with a thin layer of carbon to make it conductive.[9] A focused beam of electrons is scanned across the surface, generating backscattered electron (BSE) images that show compositional contrast. The electron beam also excites atoms in the sample, causing them to emit characteristic X-rays. An EDS detector measures the energy of these X-rays to identify the elements present.

3. Electron Probe Micro-analyzer (EPMA):

-

Objective: To obtain precise, quantitative chemical analyses of individual mineral grains.

-

Methodology: Similar to SEM, but uses wavelength-dispersive X-ray spectroscopy (WDS), which has higher spectral resolution and lower detection limits than EDS. The instrument is calibrated using well-characterized standards. An electron beam is focused on a specific point on the mineral grain, and the emitted X-ray intensities for each element are measured and compared to the standards to calculate the elemental concentrations.[9] This is the primary method for determining the exact stoichiometry of complex arsenide minerals.

4. X-ray Diffractometry (XRD):

-

Objective: To identify the crystalline phases present in a bulk sample.

-

Methodology: A powdered sample is placed in a holder and irradiated with a monochromatic X-ray beam.[9] As the angle of the X-ray beam is varied, the detector records the angles at which constructive interference (diffraction) occurs. The resulting pattern of diffraction peaks is a unique fingerprint for each crystalline mineral and can be matched against a database for identification.[9]

dot digraph "Experimental_Workflow_for_Arsenide_Mineral_Analysis" { graph [rankdir="TB", splines=true, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", label="Workflow for Arsenide Mineral Characterization", labelloc=t]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [color="#5F6368"];

"Sample" [label="Ore Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; "Preparation" [label="Sample Preparation\n(Polished Section / Powder)", fillcolor="#FBBC05", fontcolor="#202124"]; "Microscopy" [label="Reflected Light Microscopy\n(Initial ID & Texture)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "SEM_EDS" [label="SEM-EDS Analysis\n(Imaging & Qualitative Chemistry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "EPMA" [label="EPMA\n(Quantitative Chemistry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "XRD" [label="XRD Analysis\n(Phase Identification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Integration" [label="Data Integration & Mineral Identification", fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Sample" -> "Preparation"; "Preparation" -> "Microscopy"; "Preparation" -> "XRD" [style=dashed]; "Microscopy" -> "SEM_EDS"; "SEM_EDS" -> "EPMA"; "EPMA" -> "Data_Integration"; "XRD" -> "Data_Integration"; } enddot Caption: A typical experimental workflow for the analysis of arsenide minerals.

Conclusion

Arsenargentite (Ag₃As) is a rare this compound mineral whose natural occurrence is primarily associated with hydrothermal silver-cobalt-nickel arsenide vein deposits. While detailed mineralogical data for arsenargentite itself is limited, the study of its geological context and associated minerals provides significant insight into its formation and characteristics. The characterization of arsenargentite and related minerals relies on a suite of micro-analytical techniques, with electron probe micro-analysis being essential for accurate compositional data. Further research on newly discovered occurrences is needed to fully characterize the properties of this rare mineral.

References

- 1. Cas 12417-99-1,this compound | lookchem [lookchem.com]

- 2. Arsenargentite (Ag3As) | Ag3As | CID 6914518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound (Ag₂As) Research Chemical [benchchem.com]

- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 7. Arsenide ore from Silver Centre, Ontario [turnstone.ca]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. mdpi.com [mdpi.com]

A Historical and Technical Guide to Silver and Arsenic in Medical Research: A Review of Their Roles and the Elusive Case of Silver Arsenide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The annals of medical history are replete with the use of heavy metals and metalloids in the treatment of disease. Among these, silver and arsenic hold prominent, albeit distinct, places. Silver, with its long-recognized antimicrobial properties, has been used for centuries to prevent and treat infections. Arsenic, a notorious poison, paradoxically became the foundation of modern chemotherapy with the advent of organoarsenical drugs. This technical guide delves into the historical context of research on silver and arsenic compounds, providing an in-depth look at their development, experimental validation, and the evolution of our understanding of their mechanisms of action. A particular focus is placed on the compound silver arsenide, a substance whose historical footprint in medical research is surprisingly sparse, contrasting with the significant roles of its constituent elements.

The Legacy of Silver in Medicine: An Antimicrobial Stalwart

Silver has been employed for its medicinal properties for millennia, with its use documented by ancient civilizations for wound healing and water purification.[1][2][3] The modern scientific investigation into silver's antimicrobial effects began in the late 19th century.

Quantitative Data on Silver's Antimicrobial and Cytotoxic Effects

The following tables summarize key quantitative data regarding the antimicrobial and cytotoxic properties of silver compounds, primarily focusing on silver nitrate (B79036) and silver nanoparticles, which have been the most extensively studied forms.

Table 1: Antimicrobial Activity of Silver Compounds

| Silver Compound | Microorganism | Concentration/Dose | Effect | Reference |

| Silver Nitrate (AgNO₃) | Neisseria gonorrhoeae | 1% solution | Prophylaxis for ophthalmia neonatorum | [3] |

| Silver Nanoparticles | E. coli | 3.9 - 7.8 µg/mL (MIC) | Inhibition of growth | [4] |

| Silver Nanoparticles | S. aureus | 4 - 64 µg/mL (MIC) | Inhibition of growth | [1] |

| Silver Nanoparticles | K. pneumoniae | 3.9 µg/mL (MIC) | Inhibition of growth | [4] |

Table 2: Cytotoxicity of Silver Compounds

| Silver Compound | Cell Line | Concentration/Dose | Effect | Reference |

| Silver Nanoparticles (~5 nm) | Human lung (A549), gastric (SGC-7901), liver (HepG2), breast (MCF-7) cancer cells | Size-dependent EC50 values | Decreased cell viability, increased ROS, S-phase arrest, apoptosis | [5] |

| Silver Nanoparticles (SNA) | Mouse fibroblast (L929) | >25 µg/mL | Cytotoxic | [2] |

| Silver Nanoparticles (SNP) | Mouse fibroblast (L929) | >25 µg/mL | Cytotoxic | [2] |

Experimental Protocols

Synthesis of Silver Nanoparticles (Green Synthesis Method)

A common and environmentally friendly method for synthesizing silver nanoparticles involves the use of plant extracts as reducing and capping agents.

-

Preparation of Plant Extract:

-

Thoroughly wash and dry the leaves of a suitable plant (e.g., Camellia sinensis).

-

Boil a specific weight of the dried leaves in a defined volume of deionized water for a set time (e.g., 10g in 100mL for 15 minutes).

-

Filter the resulting extract to remove solid plant material.

-

-

Synthesis of Silver Nanoparticles:

-

Prepare an aqueous solution of silver nitrate (AgNO₃) of a specific concentration (e.g., 1 mM).

-

Add a defined volume of the plant extract to the AgNO₃ solution while stirring.

-

Observe the color change of the solution (typically to a yellowish-brown or reddish-brown), which indicates the formation of silver nanoparticles.

-

The reaction is often carried out at a controlled temperature.

-

-

Characterization:

-

UV-Vis Spectroscopy: To confirm the formation of silver nanoparticles by observing the characteristic surface plasmon resonance peak (typically around 400-450 nm).

-

Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the synthesized nanoparticles.

-

X-ray Diffraction (XRD): To analyze the crystalline structure of the nanoparticles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups from the plant extract that are responsible for the reduction and stabilization of the nanoparticles.

-

The Dual Nature of Arsenic: From Poison to "Magic Bullet"

The history of arsenic in medicine is a fascinating paradox. While notoriously known as a potent poison, arsenic-containing compounds were used therapeutically for centuries in various cultures.[6][7] The turning point in the scientific use of arsenic came with the pioneering work of Paul Ehrlich in the early 20th century.

Paul Ehrlich and the Dawn of Chemotherapy

Paul Ehrlich's research laid the groundwork for modern chemotherapy. His quest for a "magic bullet" – a compound that could selectively target and destroy pathogens without harming the host – led to the development of Salvarsan (arsphenamine), an organoarsenic compound, in 1909.[6] This was the first effective treatment for syphilis and represented a landmark achievement in medicine. It is crucial to note that Ehrlich's work focused on organoarsenic compounds, and there is no historical evidence to suggest he researched or used inorganic this compound.

Quantitative Data on Arsenic's Cytotoxicity

The cytotoxicity of arsenic is highly dependent on its chemical form and oxidation state, with trivalent arsenicals generally being more toxic than pentavalent forms.[8][9]

Table 3: Cytotoxicity of Trivalent Arsenicals

| Arsenical | Cell Line | LC50 | Reference |

| Arsenite (iAs(III)) | Human urothelial (1T1) | ~10 µM | [9] |

| Monomethylarsonous acid (MMA(III)) | Human urothelial (1T1) | ~2 µM | [9] |

| Dimethylarsinous acid (DMA(III)) | Human urothelial (1T1) | ~1.6 µM | [9] |

| Sodium Arsenite | Syrian hamster embryo cells | Induces morphological transformation | [8] |

| Sodium Arsenate | Syrian hamster embryo cells | ~10-fold less potent than sodium arsenite | [8] |

Experimental Protocols

Arsenic Detection: The Silver Diethyldithiocarbamate (B1195824) Method

While not a synthesis protocol, this historical method for arsenic detection is relevant to the experimental context of arsenic research.

-

Reagent Preparation:

-

Silver Diethyldithiocarbamate (AgDDC) Solution: Dissolve AgDDC in a suitable solvent like pyridine (B92270) or chloroform (B151607) to a specific concentration (e.g., 0.5% w/v).

-

Potassium Iodide (KI) Solution: Prepare a 15% (w/v) aqueous solution.

-

Stannous Chloride (SnCl₂) Solution: Dissolve SnCl₂ in concentrated hydrochloric acid.

-

Lead Acetate (B1210297) Solution: Prepare a 10% (w/v) aqueous solution.

-

-

Procedure:

-

Sample Preparation: The sample containing arsenic is placed in an arsine generator flask.

-

Reduction: Hydrochloric acid, potassium iodide, and stannous chloride are added to the flask to reduce pentavalent arsenic to the trivalent state.

-

Arsine Generation: Zinc metal is added to the flask, which reacts with the acid to produce hydrogen gas. The nascent hydrogen reduces the trivalent arsenic to arsine gas (AsH₃).

-

Gas Scrubbing: The generated arsine gas is passed through a scrubber containing glass wool impregnated with lead acetate to remove any hydrogen sulfide (B99878) gas.

-

Absorption: The purified arsine gas is then bubbled through the silver diethyldithiocarbamate solution. The arsine reacts with the AgDDC to form a red-colored complex.

-

Quantification: The intensity of the red color is measured using a spectrophotometer (around 535 nm) and compared to a calibration curve prepared from standard arsenic solutions to determine the arsenic concentration.

-

The Enigma of this compound in Historical Research

Despite the extensive and separate historical research into both silver and arsenic compounds for medicinal purposes, there is a conspicuous absence of "this compound" (Ag₃As or other stoichiometries) in the historical medical and chemical literature as a therapeutic agent. While minerals such as proustite (Ag₃AsS₃) and arsenargentite (Ag₃As) were known as sources of silver, there is no evidence to suggest they were used medicinally.[10][11][12][13][14]